molecular formula C19H19N5O B2395011 (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2034463-61-9

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone

Cat. No. B2395011
CAS RN: 2034463-61-9
M. Wt: 333.395
InChI Key: QZKHPLKTWBKONH-UHFFFAOYSA-N
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Description

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization Research in this area typically focuses on the synthesis of novel compounds and their detailed structural characterization. For instance, studies have demonstrated the synthesis of various heterocyclic compounds incorporating pyrazole and pyrazin-2-yl moieties, which are known for a wide spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic effects among others. Detailed structural characterization is crucial, employing techniques such as IR, NMR, and mass spectral data to establish compound structures (Bawa et al., 2010).

Biological Activities and Applications The research extends to evaluating the biological activities of these compounds, including their herbicidal, insecticidal, and antiproliferative effects. For example, some studies have reported on compounds exhibiting promising antiproliferative activity toward human cancer cells, highlighting their potential as tubulin polymerization inhibitors. This suggests applications in cancer research, specifically in identifying new therapeutic agents (Minegishi et al., 2015).

Chemical Reactivity and Mechanistic Studies Exploring the chemical reactivity of similar compounds provides insights into their potential uses in synthetic chemistry and material science. For instance, investigations into the reactions of hydrazinoquinolines with trifluoromethyl-β-diketones offer valuable information on the synthesis of pyrazoles, which could be relevant for developing new materials or chemical intermediates (Singh et al., 1997).

properties

IUPAC Name

(5-methylpyrazin-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-7-21-18(9-20-13)19(25)24-11-14-5-3-4-6-16(14)17(12-24)15-8-22-23(2)10-15/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKHPLKTWBKONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-methylpyrazin-2-yl)methanone

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